

# Structural Characterization of 1-(4-Bromo-2-fluorophenyl)thiourea: A Technical Guide

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## Compound of Interest

Compound Name:	1-(4-Bromo-2-fluorophenyl)thiourea
Cat. No.:	B1285841

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of **1-(4-Bromo-2-fluorophenyl)thiourea**. The document details the expected structural features based on analyses of analogous compounds and outlines the standard experimental protocols for key analytical techniques. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel thiourea derivatives in drug discovery and development.

## Molecular Structure

**1-(4-Bromo-2-fluorophenyl)thiourea** possesses a core structure consisting of a thiourea moiety linked to a 4-bromo-2-fluorophenyl group. The presence of the halogen atoms (bromine and fluorine) and the thiocarbonyl group imparts specific chemical and physical properties that are of interest in medicinal chemistry. The structural analysis of this compound is crucial for understanding its molecular geometry, intermolecular interactions, and potential biological activity.

## Crystallographic Analysis

While specific crystallographic data for **1-(4-Bromo-2-fluorophenyl)thiourea** is not readily available in the surveyed literature, analysis of closely related structures, such as **1-(4-Fluorophenyl)thiourea**, provides insight into the expected solid-state conformation and packing.

[1] Thiourea derivatives are known to form extensive hydrogen bonding networks, which significantly influence their crystal packing.

Table 1: Representative Crystal Data for a Phenylthiourea Analog

Parameter	1-(4-Fluorophenyl)thiourea[1]
Chemical Formula	C <sub>7</sub> H <sub>7</sub> FN <sub>2</sub> S
Formula Weight	170.21
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	9.1384 (8)
b (Å)	8.4338 (7)
c (Å)	10.5334 (9)
β (°)	109.796 (2)
Volume (Å <sup>3</sup> )	763.85 (11)
Z	4

It is anticipated that **1-(4-Bromo-2-fluorophenyl)thiourea** will exhibit similar intermolecular N-H···S hydrogen bonds, leading to the formation of chains or sheets in the crystal lattice. The presence of the bromine and fluorine atoms may also lead to halogen bonding interactions, further influencing the supramolecular assembly.

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional molecular structure.[2][3][4][5]

- Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Common techniques include solvent layering and vapor diffusion.[2]
- Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a monochromatic X-ray beam.[2][3] A modern diffractometer, such

as a Bruker SMART APEX or an Oxford Diffraction Xcalibur Eos, is used to measure the angles and intensities of the diffracted X-rays.[1][6]

- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[1]

## Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of **1-(4-Bromo-2-fluorophenyl)thiourea**.

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms in the molecule.[7][8][9][10][11]

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity
NH <sub>2</sub>	7.5 - 8.5	br s
NH	9.0 - 10.0	br s
Ar-H	7.0 - 8.0	m

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
C=S	180 - 185
Ar-C (C-Br)	110 - 120
Ar-C (C-F)	155 - 165 (d, J ≈ 240-250 Hz)
Ar-C	115 - 140

Note: Chemical shifts are predicted based on data from analogous compounds and are relative to TMS. The solvent used can influence the exact chemical shift values.

- Sample Preparation: Dissolve 5-25 mg of the sample for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).<sup>[8][9]</sup> Ensure the sample is fully dissolved and filter out any solid particles.<sup>[9]</sup>
- Data Acquisition: Transfer the solution to a clean NMR tube. The spectrum is acquired on an NMR spectrometer (e.g., Bruker 400 or 500 MHz).
- Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).<sup>[9]</sup>

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.<sup>[12][13][14]</sup>

Table 4: Expected FT-IR Absorption Bands

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Description
N-H stretch	3400 - 3100	Asymmetric and symmetric stretching
C-H stretch (aromatic)	3100 - 3000	
C=C stretch (aromatic)	1600 - 1450	
N-C-S bend	~1500	Thiourea band I
C-N stretch	~1350	Thiourea band II
C=S stretch	~750	Thiourea band III
C-F stretch	1250 - 1100	
C-Br stretch	700 - 500	

Note: The exact positions of the absorption bands can be influenced by hydrogen bonding and the physical state of the sample.

- **Sample Preparation:** For solid samples, the most common methods are preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[12][15] For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.[12] For ATR, the solid sample is placed directly onto the crystal surface.[12][16]
- **Data Acquisition:** A background spectrum of the empty spectrometer (or pure KBr for pellet method) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is collected.[13]
- **Data Analysis:** The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).[16]

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electron Ionization (EI) is a common technique for small organic molecules.[17][18][19]

Table 5: Expected Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	$\text{C}_7\text{H}_6\text{BrFN}_2\text{S}$
Monoisotopic Mass	247.9473 Da
$[\text{M}]^{+\bullet}$	$\text{m/z} \sim 248, 250$ (due to Br isotopes)
$[\text{M}+\text{H}]^+$	$\text{m/z} \sim 249, 251$ (for soft ionization)

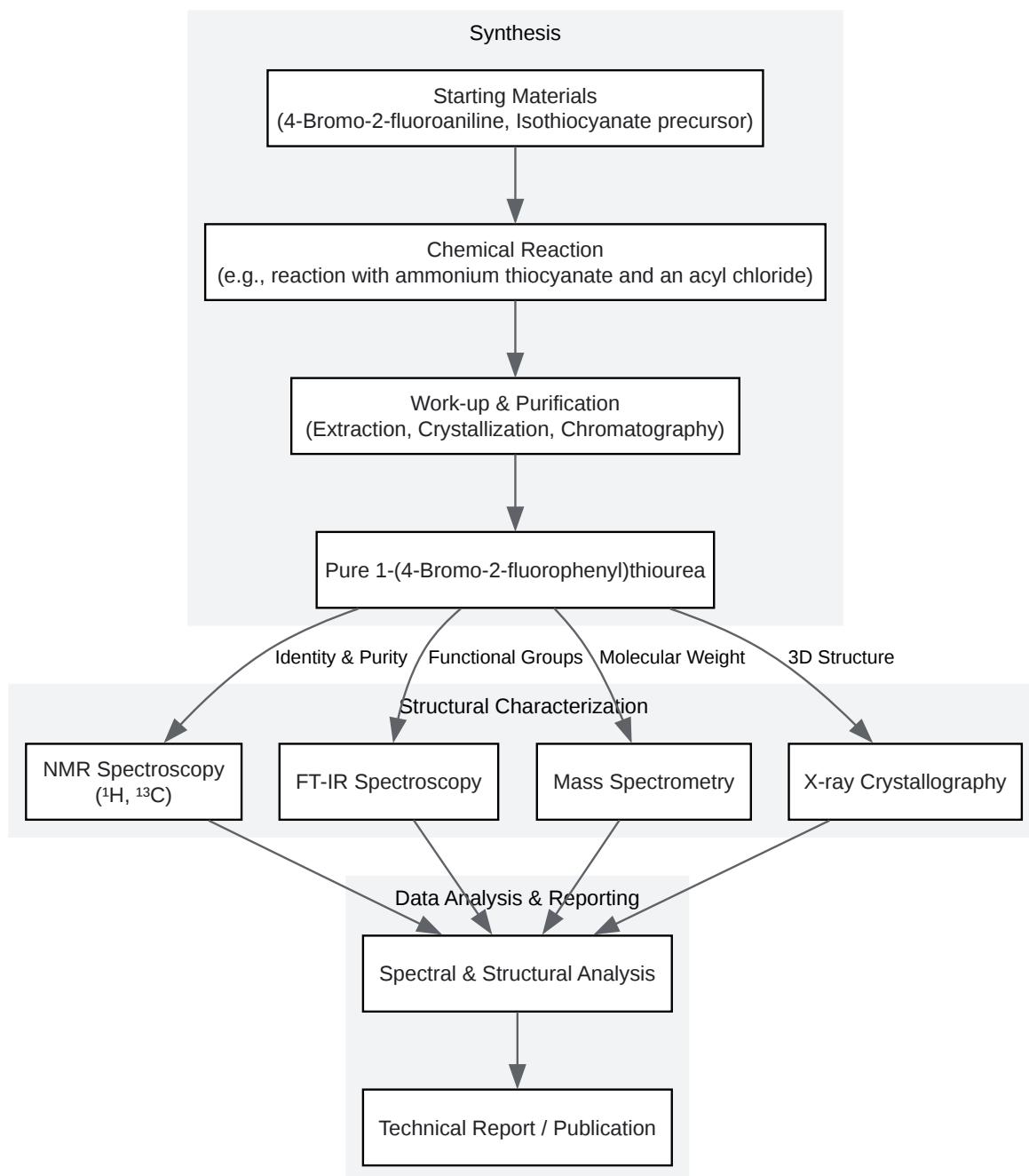
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in  $\sim 1:1$  ratio).

- **Sample Introduction:** The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS) for volatile compounds or via a direct insertion probe for solids.[17][18]
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[17][19][20]

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[17]
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Synthesis and Characterization Workflow

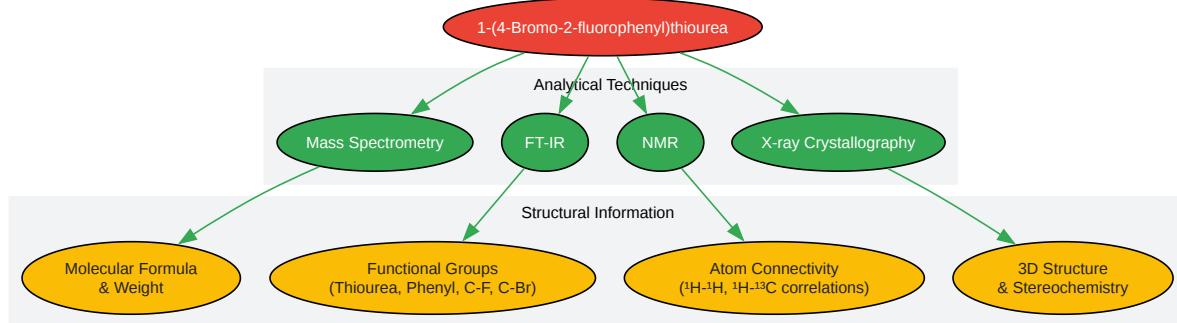
The overall process for the synthesis and structural elucidation of **1-(4-Bromo-2-fluorophenyl)thiourea** can be visualized as a logical workflow.

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Caption: Workflow for Synthesis and Characterization.

# Logical Relationship of Spectroscopic Data

The data from different analytical techniques are complementary and together provide a complete picture of the molecular structure.



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Caption: Interrelation of Analytical Techniques.

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